2',4'-Difluoro-3'-methoxyacetophenone

Description

Historical Context of Fluorinated Organic Compounds in Chemical Synthesis

The field of organofluorine chemistry has a rich history dating back to the 19th century, even before the isolation of elemental fluorine itself. One of the earliest reports of an organofluorine compound was the synthesis of methyl fluoride (B91410) from dimethyl sulfate by Dumas and Péligot in 1835. organic-chemistry.org A pivotal moment came in 1862 when Alexander Borodin, also a renowned classical music composer, successfully synthesized benzoyl fluoride by treating benzoyl chloride with potassium bifluoride. organic-chemistry.orgsapub.org This reaction was a pioneering example of halogen exchange, a method that remains fundamental in industrial fluorine chemistry. organic-chemistry.org

Early attempts to work with elemental fluorine, isolated by Henri Moissan in 1886, were fraught with danger due to its extreme reactivity and tendency to cause explosions when mixed with organic compounds. organic-chemistry.orgsapub.orgnih.gov This challenge spurred the development of safer and more controlled fluorination methods. The Schiemann reaction, discovered in 1927, provided a reliable way to introduce fluorine into aromatic rings via the thermal decomposition of diazonium fluoroborates. organic-chemistry.org Another significant advancement was the halogen exchange (Halex) process, where chlorine atoms on an aromatic ring could be swapped for fluorine using reagents like potassium fluoride, a method first reported by Gottlieb in 1936. organic-chemistry.org These foundational discoveries paved the way for the development of a vast array of fluorinated organic compounds, which have become indispensable in various sectors, including pharmaceuticals, agrochemicals, and materials science. researchgate.netgoogle.com

General Overview of Acetophenone (B1666503) Derivatives in Research

Acetophenone, the simplest aromatic ketone, and its derivatives are fundamental building blocks in organic synthesis. acs.org Characterized by a phenyl group attached to an acetyl group, acetophenone's structure allows for a wide range of chemical modifications on both the aromatic ring and the acetyl side chain. These derivatives are important intermediates for synthesizing a multitude of more complex molecules, including natural products and pharmaceuticals. nih.gov

The reactivity of the α,β-unsaturated carbonyl group in certain acetophenone derivatives, such as chalcones, makes them versatile precursors for creating various heterocyclic compounds like benzothiazoles and pyrazoles. nbinno.comwikipedia.org Chalcones are synthesized through the Claisen-Schmidt condensation of acetophenones with aromatic aldehydes. acgpubs.org Furthermore, acetophenone derivatives are key components in multicomponent reactions and Mannich reactions, which are efficient methods for building molecular complexity. acs.orgacs.orgossila.com Beyond synthetic chemistry, acetophenone derivatives are found in nature and exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, making them a subject of intense research in medicinal chemistry. biosynth.comrasayanjournal.co.in

Rationale for Focusing on 2',4'-Difluoro-3'-methoxyacetophenone within Fluorinated Aromatics Research

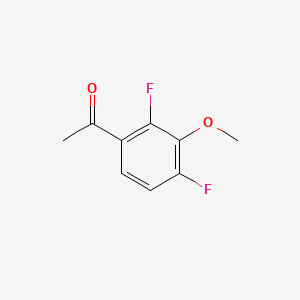

The methoxy (B1213986) group (-OCH₃), an electron-donating group, provides a contrasting electronic effect to the fluorine atoms. This combination of electron-donating and electron-withdrawing groups on the same aromatic ring creates a unique electronic environment that can be exploited in chemical synthesis and for tuning the molecule's properties. The specific placement of these groups (fluorine at positions 2' and 4', methoxy at 3') directs the regioselectivity of further electrophilic aromatic substitution reactions and influences the molecule's conformational preferences. This precise arrangement is often sought in the design of new pharmaceutical candidates and specialized organic materials where fine-tuning of electronic and steric properties is crucial.

Current State of Research on this compound

A comprehensive search of scientific literature and chemical databases indicates that the compound this compound is not widely studied. There is a notable absence of published research focusing specifically on its synthesis, characterization, reactivity, or applications. While numerous studies exist for isomers such as 2-fluoro-4-methoxyacetophenone, 3-fluoro-4-methoxyacetophenone, and 2,4-difluoroacetophenone, specific data for the 2',4'-difluoro-3'-methoxy variant remains elusive in the public domain.

Consequently, detailed research findings, extensive spectroscopic data (NMR, IR, Mass Spectrometry), and established synthesis protocols specifically for this compound cannot be provided at this time. The lack of available information suggests that this compound may be a novel compound or a synthetic target that has not yet been extensively explored or reported by the scientific community. Further research would be necessary to determine its properties and potential utility.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-(2,4-difluoro-3-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c1-5(12)6-3-4-7(10)9(13-2)8(6)11/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTZOZLGEZVDGMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=C(C=C1)F)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10397312 | |

| Record name | 2',4'-Difluoro-3'-methoxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

373603-19-1 | |

| Record name | 2',4'-Difluoro-3'-methoxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches to 2 ,4 Difluoro 3 Methoxyacetophenone

Retrosynthetic Analysis of 2',4'-Difluoro-3'-methoxyacetophenone

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials. airitilibrary.comamazonaws.com This process involves breaking bonds and converting functional groups in a reverse-synthetic direction, guided by known chemical reactions. youtube.com

For this compound, the most logical primary disconnection is the bond between the aromatic ring and the carbonyl carbon of the acetyl group. This disconnection corresponds to a Friedel-Crafts acylation reaction, a reliable method for forming aryl ketones. organic-chemistry.org This leads to two synthons: an acetyl cation equivalent and a substituted benzene anion equivalent.

This initial step simplifies the target molecule to a key precursor: 1,3-difluoro-2-methoxybenzene . Further analysis of this precursor involves disconnecting the methoxy (B1213986) group via a C-O bond break, suggesting a methoxylation reaction (e.g., Williamson ether synthesis or a modern coupling method) from 2,6-difluorophenol . Finally, the difluorophenol can be traced back to simpler starting materials through fluorination strategies.

An alternative retrosynthetic approach could involve a transition-metal-catalyzed cross-coupling reaction, where a halogenated difluoro-methoxybenzene is coupled with an organometallic acetyl reagent. This strategy offers different possibilities for the order of substituent introduction.

Classical Synthetic Routes to Acetophenone (B1666503) and its Fluorinated Derivatives

The synthesis of acetophenone and its derivatives has historically been dominated by the Friedel-Crafts acylation. alfa-chemistry.com This electrophilic aromatic substitution reaction involves treating an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). pearson.comstudyraid.com The reaction proceeds through the formation of a resonance-stabilized acylium ion, which then attacks the electron-rich aromatic ring. sigmaaldrich.com

Classical syntheses of fluorinated acetophenones often employ this method on a pre-fluorinated aromatic starting material. For instance, the synthesis of 2,4-difluoroacetophenone can be achieved by reacting 1,3-difluorobenzene with acetyl chloride and a Lewis acid catalyst. google.com Similarly, the preparation of 2-fluoro-4-methoxyacetophenone involves the Friedel-Crafts acylation of m-fluoroanisole. google.com These classical routes are effective but can sometimes be limited by the regioselectivity in polysubstituted systems and the need for stoichiometric amounts of the Lewis acid catalyst. organic-chemistry.org

Advanced Synthetic Protocols for this compound

Modern organic synthesis offers a range of advanced techniques that provide greater control, efficiency, and substrate scope. These methods are highly relevant for the construction of a precisely substituted molecule like this compound.

The introduction of fluorine atoms onto an aromatic ring is a critical step in the synthesis of many pharmaceuticals and specialty chemicals. springernature.com While direct fluorination with F₂ gas is highly reactive and non-selective, modern methods offer more controlled alternatives. Electrophilic fluorinating agents, such as Selectfluor, are widely used for the direct fluorination of electron-rich aromatic rings.

In the context of synthesizing the precursor to this compound, a potential strategy involves the regioselective fluorination of a substituted benzene or phenol. Enzymatic halogenation, using enzymes like halogenases, represents a green and highly selective approach for installing halogen atoms, although its application in industrial synthesis is still developing. manchester.ac.ukresearchgate.net Photochemical routes have also been explored for the synthesis of fluorinated materials like fluorinated graphene, highlighting the diverse strategies available for C-F bond formation. researchgate.netrsc.org

Table 1: Comparison of Selected Fluorination Methods

| Method | Reagent/Catalyst | Advantages | Limitations |

|---|---|---|---|

| Electrophilic Fluorination | Selectfluor, N-Fluorobenzenesulfonimide (NFSI) | Good functional group tolerance; commercially available reagents. | Requires activated substrates; regioselectivity can be an issue. |

| Nucleophilic Fluorination (SNAr) | KF, CsF | Effective for electron-deficient rings with good leaving groups. | Requires harsh conditions; limited to specific substrates. |

| Balz-Schiemann Reaction | HBF₄, NaNO₂ | Classical method for converting anilines to aryl fluorides. | Use of diazonium salts can have safety concerns; moderate yields. |

| Enzymatic Fluorination | Fluorinase Enzymes | High regioselectivity and stereoselectivity; environmentally benign. | Limited enzyme availability and substrate scope. |

This table provides a general overview of common fluorination strategies.

The introduction of a methoxy group onto an aromatic ring can be achieved through classical or modern methods. The Williamson ether synthesis, a classical SN2 reaction between a phenoxide and a methyl halide, is straightforward but requires the synthesis of the corresponding phenol first.

More advanced protocols often rely on transition-metal catalysis. Palladium-catalyzed reactions, for example, enable the C-H methoxylation of aryl halides, offering a direct route to functionalize the ring. nih.gov Another modern approach is the Suzuki-type coupling of aryl halides with a methoxyborane reagent (BBN-OCH₃), which can be generated from CO₂. rsc.org Copper-catalyzed methoxylation reactions also provide a cost-effective alternative to palladium-based systems. These methods are particularly valuable for late-stage functionalization and for substrates where classical methods may fail.

The formation of the acetophenone core of this compound is most directly achieved via Friedel-Crafts acylation of 1,3-difluoro-2-methoxybenzene. organic-chemistry.orgsigmaaldrich.com The key challenge in this step is controlling the regioselectivity of the acylation. The directing effects of the existing substituents must be considered. The methoxy group is a strong activating, ortho-, para-directing group, while the fluorine atoms are deactivating but also ortho-, para-directing.

In 1,3-difluoro-2-methoxybenzene, the positions ortho and para to the strongly activating methoxy group are C1, C3 (already substituted with fluorine), and C5. The positions ortho to the fluorine atoms are C2, C4 and C2, C4. The combined directing effects would strongly favor acylation at the C5 position, which is para to the methoxy group and ortho to the C4-fluorine, leading to the desired product. The choice of Lewis acid catalyst (e.g., AlCl₃, Sc(OTf)₃, Bi(OTf)₃) and reaction conditions can be optimized to maximize the yield of the target isomer. oc-praktikum.de

Table 2: Lewis Acids in Friedel-Crafts Acylation

| Lewis Acid | Typical Conditions | Characteristics |

|---|---|---|

| Aluminum Chloride (AlCl₃) | Stoichiometric amounts, anhydrous solvent (e.g., CS₂, CH₂Cl₂) | Highly reactive, traditional catalyst. Can lead to side reactions. |

| Scandium Triflate (Sc(OTf)₃) | Catalytic amounts, often recoverable | Water-tolerant, milder conditions, high activity. |

| Bismuth Triflate (Bi(OTf)₃) | Catalytic amounts, various solvents | Relatively inexpensive, stable, and efficient for many substrates. |

| Iron(III) Chloride (FeCl₃) | Stoichiometric or catalytic | Less reactive than AlCl₃ but more economical. |

This table summarizes common Lewis acids used to catalyze Friedel-Crafts acylation reactions.

As an alternative to electrophilic substitution, transition metal-catalyzed cross-coupling reactions provide a powerful and versatile platform for C-C bond formation. thermofisher.comresearchgate.net These reactions, many of which were recognized with the 2010 Nobel Prize in Chemistry, allow for the precise coupling of two fragments. thermofisher.com

For the synthesis of this compound, a hypothetical route could involve the coupling of a halogenated precursor, such as 5-bromo-1,3-difluoro-2-methoxybenzene , with an acetyl-donating reagent.

Suzuki Coupling: Reaction with an acetylboronic acid or ester, catalyzed by palladium. ustc.edu.cn

Stille Coupling: Reaction with an acetylstannane reagent, catalyzed by palladium.

Negishi Coupling: Reaction with an acetylzinc reagent, catalyzed by palladium or nickel. ustc.edu.cn

These methods offer excellent functional group tolerance and high selectivity, making them suitable for the synthesis of complex molecules. mdpi.com They circumvent the potential regioselectivity issues and harsh conditions associated with classical Friedel-Crafts reactions.

Table 3: Overview of Relevant Cross-Coupling Reactions

| Reaction Name | Organometallic Reagent (R-M) | Catalyst | Key Features |

|---|---|---|---|

| Suzuki | Boronic Acid/Ester (R-B(OR)₂) | Palladium | Stable reagents, mild conditions, broad applicability. |

| Stille | Organostannane (R-SnR'₃) | Palladium | Tolerant of many functional groups, but tin reagents are toxic. |

| Negishi | Organozinc (R-ZnX) | Palladium or Nickel | Highly reactive reagents, good for unreactive halides. |

| Heck | Alkene | Palladium | Couples aryl halides with alkenes, not directly for ketone synthesis. |

This table outlines potential cross-coupling strategies for C-C bond formation.

Chemo- and Regioselective Synthesis Strategies

Chemo- and regioselectivity are critical considerations in the synthesis of highly substituted aromatic compounds like this compound. Regioselectivity refers to the control of the position at which a reaction occurs. In the context of aromatic substitution, this involves directing an incoming group to a specific carbon on the benzene ring.

One of the most common methods for introducing an acetyl group onto a benzene ring is the Friedel-Crafts acylation. The regiochemical outcome of this reaction is governed by the directing effects of the substituents already present on the ring. For a precursor like 2,6-difluoroanisole, the methoxy group (-OCH₃) is a strong activating, ortho-, para-director, while the fluorine atoms (-F) are deactivating, ortho-, para-directors. The acylation would be directed to the positions ortho and para to the methoxy group. The precise outcome depends on the complex interplay of these electronic and steric effects, and achieving high regioselectivity for a single isomer can be challenging, often leading to a mixture of products that require separation. researchgate.net

Strategies to enhance regioselectivity include the use of blocking groups or employing directed ortho-metalation (DoM) strategies, where a substituent directs deprotonation to an adjacent position, followed by reaction with an electrophile.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the synthesis of this compound, several green chemistry strategies can be implemented.

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) like dichloroethane or benzene with more environmentally benign solvents such as water, ethanol, or bio-based solvents like 2,2,5,5-tetramethyloxolane (TMO) can significantly reduce the environmental impact of a synthesis. google.comwhiterose.ac.uk

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Palladium-catalyzed coupling reactions, being catalytic, generally have better atom economy than stoichiometric reactions.

Energy Efficiency: Employing methods like microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, thereby lowering energy consumption. organic-synthesis.com Solvent-free techniques, such as grinding reactants together, represent another approach to minimize waste and energy use. rasayanjournal.co.in

Catalysis: Using catalytic reagents in place of stoichiometric ones minimizes waste. The cross-coupling reactions discussed are prime examples of this principle.

By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly. nih.gov

Purification and Isolation Techniques for High-Purity this compound

After synthesis, the crude product must be purified to remove unreacted starting materials, reagents, catalysts, and byproducts. Achieving high purity is essential, particularly if the compound is intended for use as an intermediate in the synthesis of active pharmaceutical ingredients.

Distillation and Rectification Methods

Distillation is a primary technique for purifying liquid compounds based on differences in their boiling points or volatilities. google.com For a compound like this compound, which is expected to have a relatively high boiling point, vacuum distillation is often employed. Lowering the pressure reduces the boiling point, allowing the compound to be distilled at a lower temperature and preventing potential thermal decomposition.

When impurities have boiling points very close to that of the desired product (e.g., regioisomers from a Friedel-Crafts reaction), simple distillation is insufficient. In such cases, rectification , also known as fractional distillation, is required. google.com This process uses a distillation column with a large surface area (provided by packing material or trays), which allows for many successive vaporization-condensation cycles. Each cycle enriches the vapor phase with the more volatile component. By using a column with a sufficient number of theoretical plates, components with very small differences in volatility can be effectively separated, yielding high-purity this compound. google.com

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-halo-2,4-difluoro-3-methoxybenzene |

| (2,4-difluoro-3-methoxyphenyl)trialkylstannane |

| Acetyl chloride |

| (2,4-difluoro-3-methoxyphenyl)zinc halide |

| 2,6-difluoroanisole |

| Dichloroethane |

| Benzene |

| Ethanol |

| 2,2,5,5-tetramethyloxolane (TMO) |

| 4-hydroxy-4'-methoxy chalcone (B49325) |

| 4-Bromo-4'-methoxy chalcone |

| 2-fluoro-4-methoxyacetophenone |

| 3′-Fluoro-4′-methoxyacetophenone |

| 1,3-diphenylpropenone (Chalcone) |

| Benzaldehyde (B42025) |

| 4-bromobenzaldehyde |

| 4-hydroxybenzaldehyde |

| 4'-methoxyacetophenone |

| Sodium hydroxide (B78521) (NaOH) |

| Tetrahydrofuran (THF) |

| Toluene |

Chromatographic Separation Techniques

Chromatographic techniques are widely employed for the purification of substituted acetophenones due to their high resolving power. Flash column chromatography using silica gel is a common and effective method for the separation of these compounds from reaction mixtures. The choice of the mobile phase, or eluent, is crucial for achieving optimal separation.

For compounds of moderate polarity, such as many acetophenone derivatives, a binary solvent system consisting of a nonpolar solvent and a more polar solvent is typically used. Common nonpolar solvents include hexanes or petroleum ether, while ethyl acetate (B1210297) or diethyl ether are frequently used as the polar component. The ratio of these solvents is adjusted to achieve the desired separation, which is often guided by preliminary analysis using thin-layer chromatography (TLC). A typical starting point for the elution of "normal" polarity compounds is a mixture of 10-50% ethyl acetate in hexane. For more polar compounds, solvent systems such as 5% methanol in dichloromethane may be employed.

While specific conditions for this compound are not extensively detailed in publicly available literature, general principles for similar compounds can be applied. For instance, in the purification of a related compound, p-methoxyacetophenone, a mobile phase of ethyl acetate and petroleum ether in a 1:5 volume ratio was utilized for column chromatography. The selection of an appropriate solvent system is critical and is determined by the polarity of the target compound and its impurities.

In cases involving fluorinated compounds, specialized fluorinated stationary phases can offer alternative selectivity compared to standard silica gel. These phases can be particularly effective for separating fluorinated molecules from each other and from non-fluorinated impurities. The retention on these phases is influenced by both the hydrophobic character of the analyte and its fluorine content.

A summary of typical chromatographic conditions for acetophenone derivatives is presented in the table below.

| Stationary Phase | Mobile Phase (Eluent) | Application |

| Silica Gel | Hexane/Ethyl Acetate | General purification of moderately polar acetophenones |

| Silica Gel | Dichloromethane/Methanol | Purification of more polar acetophenone derivatives |

| Silica Gel | Petroleum Ether/Ethyl Acetate | Purification of p-methoxyacetophenone |

| Fluorinated Phases | Varies (often aqueous/organic mixtures) | Separation of fluorinated compounds |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 ,4 Difluoro 3 Methoxyacetophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2',4'-Difluoro-3'-methoxyacetophenone, a complete NMR analysis would involve ¹H, ¹³C, and ¹⁹F NMR studies to account for all relevant nuclei in the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum would provide information on the chemical environment, number, and connectivity of protons in the molecule. The analysis would involve assigning chemical shifts (δ) in parts per million (ppm), determining the multiplicity (e.g., singlet, doublet, triplet) of each signal, and measuring coupling constants (J) in Hertz (Hz) to establish proton-proton and proton-fluorine proximities. Without experimental data, a table of these findings cannot be constructed.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum is crucial for identifying all unique carbon atoms in the molecule, including the carbonyl, aromatic, methoxy (B1213986), and methyl carbons. The chemical shifts of the carbon signals, along with carbon-fluorine coupling constants, would definitively confirm the carbon framework of this compound. A data table summarizing these assignments remains to be populated pending experimental results.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis

Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy would be particularly informative. This technique would show distinct signals for the fluorine atoms at the C-2' and C-4' positions, and their chemical shifts and coupling constants (both F-F and F-H) would provide critical confirmation of their positions on the aromatic ring. Specific data from experimental analysis is required to detail these findings.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including FT-IR and Raman techniques, provides a "molecular fingerprint" by probing the vibrational modes of the molecule's functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its functional groups. Key absorptions would include the C=O stretch of the ketone, C-F stretches, C-O stretches of the methoxy group and the aromatic ether, and various C-H and C=C vibrations of the aromatic ring. A table of characteristic absorption frequencies (ν) in wavenumbers (cm⁻¹) cannot be generated without the actual spectrum.

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to FT-IR. It is particularly useful for observing symmetric vibrations and non-polar bonds. For this compound, Raman spectroscopy could provide further insight into the vibrations of the aromatic ring and the carbon-fluorine bonds. As with the other techniques, the absence of experimental data precludes a detailed analysis and the creation of a data table.

Due to the lack of specific experimental data for this compound in the searched sources, a scientifically accurate and detailed article according to the provided outline cannot be completed at this time.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

While specific experimental mass spectrometry data for this compound is not widely available in published literature, the expected fragmentation pattern can be predicted based on the established principles of mass spectrometry for aromatic ketones. The molecular ion peak (M+) would confirm the compound's molecular weight. Key fragmentation pathways would likely involve alpha-cleavage and cleavage at the ether linkage.

Alpha-cleavage, a common fragmentation for ketones, would involve the breaking of the bond between the carbonyl carbon and the adjacent methyl group or the aromatic ring. The loss of a methyl radical (•CH3) would result in a prominent acylium ion. Alternatively, cleavage of the bond between the carbonyl group and the phenyl ring would yield a different set of fragments. Another significant fragmentation pathway could involve the cleavage of the methoxy group, leading to the loss of a methyl radical (•CH3) or a formaldehyde molecule (CH2O) through rearrangement.

Table 1: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Predicted m/z | Description |

|---|---|---|

| [C9H7F2O2]+• | 186.04 | Molecular Ion (M+) |

| [C8H4F2O2]+ | 171.02 | Loss of methyl radical (•CH3) from acetyl group (alpha-cleavage) |

| [C7H4F2O]+ | 155.02 | Acylium ion from cleavage of C-C bond next to the ring |

| [C9H7F2O]+ | 170.04 | Loss of oxygen from methoxy group |

Note: The m/z values are predicted based on the chemical structure and have not been experimentally verified from available data.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic absorption spectrum of this compound, determined by UV-Vis spectroscopy, is expected to exhibit absorption bands characteristic of substituted acetophenones. The presence of the aromatic ring, the carbonyl group (a chromophore), and the methoxy and fluoro substituents (auxochromes) will influence the wavelengths of maximum absorption (λmax).

The spectrum would likely show transitions corresponding to π → π* and n → π* electronic transitions. The π → π* transitions, typically of high intensity, arise from the excitation of electrons from the π bonding orbitals of the aromatic ring and the carbonyl group to the corresponding antibonding orbitals. The n → π* transition, which is generally of lower intensity, involves the promotion of a non-bonding electron from the oxygen atom of the carbonyl group to a π* antibonding orbital. The substitution pattern on the benzene ring is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted acetophenone (B1666503). For instance, studies on similar compounds like 2'-methoxyacetophenone show absorption maxima around 250 nm and 310 nm csic.es.

Table 2: Expected UV-Vis Absorption Data for this compound

| Electronic Transition | Expected λmax Range (nm) | Molar Absorptivity (ε) |

|---|---|---|

| π → π* | 240 - 260 | High |

Note: The λmax ranges are estimations based on data from structurally related compounds and have not been experimentally confirmed from available data.

X-ray Crystallography for Solid-State Structural Determination

Currently, there are no published single-crystal X-ray diffraction studies for this compound in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. Therefore, precise experimental data on its crystal system, space group, unit cell dimensions, and specific bond lengths and angles are not available.

Table 3: Required X-ray Crystallography Parameters for this compound

| Crystallographic Parameter | Information to be Determined |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |

| Space Group | Symmetry of the unit cell |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions and angles of the unit cell |

| Key Bond Lengths (Å) | e.g., C=O, C-OCH3, C-F |

| Key Bond Angles (°) | e.g., O=C-C, C-O-C |

Note: This table represents the type of data that would be obtained from an X-ray crystallography experiment, which has not yet been reported for this compound.

Comprehensive Spectroscopic Data Correlation and Interpretation

The structural elucidation of this compound is achieved through the synergistic interpretation of data from various spectroscopic techniques. Mass spectrometry would establish the molecular formula (C9H7F2O2) and provide insights into the connectivity of atoms through characteristic fragmentation patterns, such as the loss of methyl and acylium ions.

UV-Vis spectroscopy would confirm the presence of the conjugated system, including the substituted benzene ring and the carbonyl group, by identifying the characteristic π → π* and n → π* electronic transitions. The positions of these absorption bands would be consistent with the proposed electronic environment of the chromophore.

While currently unavailable, X-ray crystallography would offer the most definitive structural proof in the solid state. It would precisely determine the spatial arrangement of all atoms, confirming the substitution pattern on the aromatic ring and the conformation of the acetyl and methoxy groups.

Together, these techniques would provide a cohesive and comprehensive characterization of this compound. The molecular weight from mass spectrometry, the electronic structure from UV-Vis spectroscopy, and the precise atomic coordinates from X-ray crystallography would converge to provide an unambiguous confirmation of the compound's identity and structure.

Theoretical and Computational Chemistry Investigations of 2 ,4 Difluoro 3 Methoxyacetophenone

Quantum Chemical Calculations

Quantum chemical calculations are based on the fundamental principles of quantum mechanics and are used to determine the electronic structure and properties of molecules. These calculations can predict molecular geometries, energy levels, and various spectroscopic properties.

Density Functional Theory (DFT) Studies for Optimized Geometries and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic properties of a molecule based on its electron density. karazin.ua It offers a favorable balance between accuracy and computational cost, making it a standard tool for studying organic molecules. nih.gov A typical DFT study on 2',4'-Difluoro-3'-methoxyacetophenone would begin by optimizing its molecular geometry to find the most stable three-dimensional arrangement of its atoms, which corresponds to the minimum energy on the potential energy surface. semanticscholar.org Following optimization, various electronic properties can be calculated.

HOMO-LUMO Energy Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for understanding a molecule's chemical reactivity, kinetic stability, and electronic transitions. semanticscholar.orgnih.gov A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.net For this compound, this analysis would reveal its potential reactivity in chemical reactions and predict the energy required for electronic excitation.

Hypothetical Data Table for Frontier Molecular Orbital Analysis No specific published data is available for this compound. The table below is a template illustrating how such data would be presented.

Molecular Electrostatic Potential (MEP) Surface Analysis

A Molecular Electrostatic Potential (MEP) surface map illustrates the charge distribution within a molecule. nih.gov It is a valuable tool for predicting how a molecule will interact with other chemical species. The MEP surface is color-coded to show different regions of electrostatic potential: red areas indicate electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas indicate electron-poor regions (positive potential), which are prone to nucleophilic attack. researchgate.net For this compound, an MEP analysis would identify the likely sites for electrophilic and nucleophilic reactions, highlighting the influence of the electron-withdrawing fluorine atoms and the electron-donating methoxy (B1213986) and acetyl groups on the molecule's reactivity. nih.govresearchgate.net

Vibrational Frequency Calculations and Assignments

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. nih.gov These calculations determine the frequencies of the fundamental modes of vibration, which correspond to specific stretching, bending, and torsional motions of the atoms. nih.gov By comparing the calculated frequencies with experimentally recorded spectra, researchers can confirm the molecular structure and assign specific spectral peaks to particular vibrational modes. nih.gov For this compound, this analysis would help to interpret its experimental IR and Raman spectra, confirming the presence of key functional groups such as the carbonyl (C=O), C-F, C-O, and aromatic C-H bonds.

Hypothetical Data Table for Vibrational Frequency Assignments No specific published data is available for this compound. The table below is a template illustrating how such data would be presented.

Ab Initio Methods for Electronic Structure

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that are not based on any experimental data but rely solely on the fundamental laws of quantum mechanics and the values of physical constants. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), can provide highly accurate descriptions of molecular electronic structure. methodist.edu While computationally more demanding than DFT, ab initio calculations would be used to obtain a more precise understanding of the electronic properties and energies of this compound, serving as a benchmark for results obtained from DFT.

Molecular Dynamics Simulations

Molecular Dynamics (MD) is a computational method used to simulate the physical movements of atoms and molecules over time. Unlike quantum chemical calculations that often focus on static molecules, MD simulations provide insights into the dynamic behavior of a system, such as conformational changes, molecular vibrations, and interactions with a solvent or other molecules. An MD simulation of this compound could be used to study its behavior in a solution, investigate its conformational flexibility (e.g., rotation around the single bonds), and understand how it interacts with biological macromolecules, such as enzymes or receptors, which is crucial for applications in drug design and materials science. nih.gov

Conformational Analysis and Stability Studies

The three-dimensional arrangement of atoms in this compound is not static, primarily due to the rotation around the single bond connecting the acetyl group to the substituted phenyl ring. This rotation gives rise to different conformers, the stability of which is dictated by a delicate balance of steric and electronic effects.

Computational studies on similar 2'-fluoro-substituted acetophenones have consistently shown a strong preference for the s-trans conformation, where the carbonyl group is oriented away from the fluorine atom at the 2' position. nih.gov This preference is driven by the minimization of repulsive forces, both steric and electrostatic, between the electronegative fluorine and oxygen atoms. nih.gov In the case of this compound, the presence of the additional fluorine at the 4'-position and the methoxy group at the 3'-position introduces further complexity.

DFT calculations are typically employed to investigate this conformational landscape. By systematically rotating the acetyl group relative to the phenyl ring, a potential energy surface can be generated. The minima on this surface correspond to stable conformers, while the maxima represent the energy barriers to rotation.

Key Findings from Theoretical Models:

Planarity: The most stable conformers of substituted acetophenones are generally found to be planar or nearly planar, as this maximizes π-conjugation between the carbonyl group and the aromatic ring.

Dominant Conformer: For this compound, the s-trans conformer, where the carbonyl is anti-periplanar to the C2'-F bond, is predicted to be the most stable. The repulsive dipole-dipole interaction between the C=O and C-F bonds makes the alternative s-cis conformer significantly less stable. nih.gov

Below is a representative table illustrating the kind of data generated from a DFT conformational analysis, showing the relative energies of potential conformers.

| Conformer | Dihedral Angle (F-C2'-C(O)-CH₃) | Relative Energy (kcal/mol) | Computational Method |

|---|---|---|---|

| s-trans | ~180° | 0.00 | B3LYP/6-311G(d,p) |

| s-cis | ~0° | 4.5 - 6.0 | B3LYP/6-311G(d,p) |

| Transition State | ~90° | 7.0 - 8.5 | B3LYP/6-311G(d,p) |

Note: The data in this table are illustrative examples based on studies of similar fluoro-acetophenones and represent the type of results expected from a computational analysis of this compound.

Structure-Activity Relationship (SAR) Studies through Computational Modeling

Structure-Activity Relationship (SAR) studies aim to connect a molecule's structural features to its biological activity. nih.gov Computational modeling is an indispensable tool in modern SAR analysis, allowing for the prediction of how modifications to a chemical structure will affect its interaction with a biological target, such as an enzyme or receptor. uni-bonn.de

For this compound, computational SAR studies would typically involve several approaches:

Molecular Docking: If a biological target is known, molecular docking simulations can predict the preferred binding orientation and affinity of the compound within the target's active site. This method scores different poses based on intermolecular interactions like hydrogen bonds, hydrophobic interactions, and electrostatic forces. The fluorine and methoxy groups on the phenyl ring would be analyzed for their potential to form specific interactions that enhance or diminish binding.

Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active. The fluorine atoms and the carbonyl oxygen of this compound are strong hydrogen bond acceptors, which would be key features in any pharmacophore model.

Quantitative Structure-Activity Relationship (QSAR): QSAR models build a statistical relationship between the chemical properties of a series of compounds and their biological activities. mdpi.com For a series of analogues of this compound, computational descriptors such as electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume), and hydrophobicity (logP) would be calculated. These descriptors are then correlated with experimental activity to create a predictive model.

These computational techniques allow researchers to prioritize the synthesis of new derivatives, focusing on modifications most likely to improve potency and selectivity. nih.gov For instance, modeling could explore whether replacing the methoxy group with other substituents or altering the position of the fluorine atoms would lead to more favorable interactions with a target. mdpi.com

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry, particularly DFT, provides highly reliable predictions of spectroscopic data, which are invaluable for structure verification and the interpretation of experimental spectra. scirp.org

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is a standard approach for calculating the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H, ¹³C, and ¹⁹F NMR. scielo.brnih.gov By calculating the spectra for different stable conformers, researchers can confirm the dominant solution-state structure. Theoretical predictions can help assign complex spectra, especially for the quaternary carbons and in cases of overlapping signals. nih.gov Studies on 2'-fluoro-acetophenones have shown that through-space spin-spin coupling between the fluorine and the acetyl protons or carbons can be observed, which is highly dependent on the conformation and can be accurately modeled. nih.gov

Infrared (IR) Spectroscopy: Theoretical frequency calculations can predict the vibrational modes of the molecule. mdpi.com The calculated IR spectrum shows the position and intensity of absorption bands. This is particularly useful for assigning the characteristic carbonyl (C=O) stretching frequency, which is sensitive to electronic effects like conjugation and the presence of nearby electronegative atoms. libretexts.org The predicted frequencies for C-F and C-O stretching also aid in interpreting the fingerprint region of the experimental spectrum.

The table below presents a hypothetical comparison of experimental and computationally predicted spectroscopic data for this compound, illustrating the expected accuracy of modern DFT methods.

| Parameter | Nucleus/Group | Predicted Value (DFT) | Typical Experimental Range |

|---|---|---|---|

| ¹³C Chemical Shift | C=O | 195 - 205 ppm | 190 - 215 ppm pressbooks.pub |

| ¹H Chemical Shift | -OCH₃ | 3.8 - 4.1 ppm | 3.7 - 4.0 ppm |

| ¹H Chemical Shift | -C(O)CH₃ | 2.5 - 2.8 ppm | 2.0 - 2.5 ppm libretexts.org |

| IR Frequency | C=O Stretch | 1680 - 1700 cm⁻¹ | 1685 - 1695 cm⁻¹ pressbooks.pub |

Note: The predicted values are illustrative and represent typical results obtained from DFT calculations (e.g., B3LYP/6-31G(d,p) level of theory with a solvation model).

By integrating these computational approaches, a comprehensive theoretical profile of this compound can be constructed. This profile not only explains its intrinsic chemical and physical properties but also provides a rational basis for exploring its potential applications in medicinal chemistry and materials science.

Chemical Reactivity and Mechanistic Studies of 2 ,4 Difluoro 3 Methoxyacetophenone

Reaction Pathways and Transformation Studies

The reactivity of 2',4'-Difluoro-3'-methoxyacetophenone can be categorized based on the part of the molecule involved in the transformation. The electron-withdrawing nature of the fluorine atoms and the acetyl group, combined with the electron-donating effect of the methoxy (B1213986) group, creates a unique electronic environment that influences the reaction pathways.

The presence of two fluorine atoms, which are strong electron-withdrawing groups, on the aromatic ring of this compound makes the molecule susceptible to nucleophilic aromatic substitution (SNAr). In these reactions, a nucleophile replaces a leaving group (in this case, a fluoride (B91410) ion) on the aromatic ring. The reaction typically proceeds via an addition-elimination mechanism, where the nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of the fluoride ion restores the aromaticity of the ring.

The fluorine atoms at the 2' and 4' positions are activated towards nucleophilic attack. The acetyl group, being a deactivating group, further enhances the electrophilicity of the ring, particularly at the ortho and para positions relative to it. Research on related polyfluorinated aromatic compounds has shown that they readily undergo SNAr reactions with various nucleophiles. For instance, in difluoronitrobenzene derivatives, which are also highly activated towards SNAr, sequential nucleophilic displacement of the fluoride ions by amines or other nucleophiles has been observed. nih.gov It is expected that this compound would react similarly with strong nucleophiles such as amines, alkoxides, and thiolates, with the position of substitution being influenced by the electronic and steric environment. For example, the reaction with hydrazine (B178648) would likely lead to the displacement of one of the fluorine atoms to form a hydrazinyl-substituted acetophenone (B1666503), which could then undergo intramolecular cyclization to form indazole derivatives. researchgate.netresearchgate.net

Table 1: Plausible Nucleophilic Aromatic Substitution Reactions of this compound This table is based on the known reactivity of similar fluorinated aromatic compounds.

| Nucleophile | Potential Product(s) |

| Ammonia | 2'-Amino-4'-fluoro-3'-methoxyacetophenone or 4'-Amino-2'-fluoro-3'-methoxyacetophenone |

| Sodium methoxide | 2',3'-Dimethoxy-4'-fluoroacetophenone or 3',4'-Dimethoxy-2'-fluoroacetophenone |

| Hydrazine | (2'-Fluoro-4'-hydrazinyl-3'-methoxyphenyl)ethanone or (4'-Fluoro-2'-hydrazinyl-3'-methoxyphenyl)ethanone |

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds. In the case of this compound, the regioselectivity of EAS is governed by the directing effects of the existing substituents. The methoxy group (-OCH3) is a strong activating group and an ortho-, para-director. The fluorine atoms are deactivating but also ortho-, para-directing. The acetyl group (-COCH3) is a strong deactivating group and a meta-director.

The acetyl group of this compound is a versatile functional handle for a variety of chemical transformations.

One common reaction is α-bromination , where one or more of the α-hydrogens of the acetyl group are replaced by bromine. This reaction is typically carried out using bromine in a suitable solvent, and under acidic conditions, it proceeds through an enol intermediate. The resulting α-bromoacetophenone is a valuable intermediate for the synthesis of various heterocyclic compounds. For substituted acetophenones, selective bromination of the acetyl side-chain can be achieved by manipulating the electronic density of the aromatic ring. nih.gov

The carbonyl group of the acetyl moiety can also undergo reduction to a secondary alcohol using reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). Further reduction to a methylene (B1212753) group (-CH2CH3) can be achieved through methods like the Wolff-Kishner or Clemmensen reduction.

Another important transformation is the Baeyer-Villiger oxidation , where the ketone is converted to an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA). organic-chemistry.orgbartleby.comresearchgate.net In this reaction, an oxygen atom is inserted between the carbonyl carbon and one of the adjacent carbon atoms. The regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent groups. For acetophenones, the aryl group generally has a higher migratory aptitude than the methyl group, leading to the formation of a phenyl acetate (B1210297) derivative. Thus, this compound is expected to yield 2,4-difluoro-3-methoxyphenyl acetate upon treatment with a peroxyacid.

While the aromatic ring of this compound is generally not directly involved in cycloaddition reactions, the acetyl group can be modified to participate in such transformations. For instance, the ketone can be converted to an oxime, which can then undergo a [3+2] annulation reaction. Rhodium-catalyzed [3+2] annulation of acetophenone oxime ethers has been reported to construct complex azafluorenone frameworks.

Furthermore, the acetyl group can be used to generate a 1,3-dipole, which can then participate in a [3+2] cycloaddition with a suitable dipolarophile. For example, conversion of the ketone to a hydrazone followed by oxidation can generate a diazo compound, which is a 1,3-dipole. The presence of fluorine atoms in the molecule can also influence its reactivity in cycloaddition reactions. For example, gem-difluorocyclopropenes have been shown to participate in [3+2] cycloaddition reactions with azomethine ylides. researchgate.net While direct cycloaddition reactions involving this compound are not extensively documented, its derivatives could potentially serve as precursors for such transformations.

The acetyl group of this compound readily participates in condensation reactions due to the acidity of its α-hydrogens. A prominent example is the Claisen-Schmidt condensation , which involves the reaction of an acetophenone with an aromatic aldehyde in the presence of a base (like NaOH or KOH) to form a chalcone (B49325) (an α,β-unsaturated ketone). wpmucdn.comnih.govnih.gov Chalcones are valuable intermediates in the synthesis of flavonoids and other biologically active molecules.

The reaction of this compound with various substituted benzaldehydes would yield a series of novel chalcone derivatives. The general reaction involves the deprotonation of the α-carbon of the acetophenone to form an enolate, which then acts as a nucleophile and attacks the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol (B89426) adduct yields the chalcone. A study on the synthesis of chalcones from the structurally similar 1-(2′,4′-Difluorobiphenyl-4-yl)ethanone demonstrated good yields in a solvent-free Claisen-Schmidt condensation with various aldehydes using 40% NaOH. nih.gov

Table 2: Representative Claisen-Schmidt Condensation of this compound with Substituted Benzaldehydes This table is based on typical conditions for Claisen-Schmidt condensations and results from analogous reactions.

| Aldehyde | Catalyst/Solvent | Product | Expected Yield Range |

| Benzaldehyde (B42025) | NaOH / Ethanol | (E)-1-(2,4-difluoro-3-methoxyphenyl)-3-phenylprop-2-en-1-one | Good to Excellent |

| 4-Chlorobenzaldehyde | KOH / Methanol | (E)-3-(4-chlorophenyl)-1-(2,4-difluoro-3-methoxyphenyl)prop-2-en-1-one | Good to Excellent |

| 4-Methoxybenzaldehyde | NaOH / Ethanol | (E)-1-(2,4-difluoro-3-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | Good to Excellent |

| 4-(Dimethylamino)benzaldehyde | KOH / Methanol | (E)-3-(4-(dimethylamino)phenyl)-1-(2,4-difluoro-3-methoxyphenyl)prop-2-en-1-one | Good to Excellent |

Mannich Reactions

The Mannich reaction is a three-component condensation involving a compound with an active hydrogen (like this compound), an aldehyde (typically formaldehyde), and a primary or secondary amine. thermofisher.commdpi.com The product is a β-amino-carbonyl compound, also known as a Mannich base. nih.gov These compounds are important synthetic intermediates.

The mechanism begins with the formation of an iminium ion from the amine and formaldehyde. The acetophenone, in its enol form, then attacks the iminium ion to form the Mannich base. Microwave-assisted Mannich reactions using substituted acetophenones have been shown to be efficient, providing moderate to high yields of the desired products. nih.gov A study of a similar compound, 3′-Fluoro-4′-methoxyacetophenone, indicates its utility as a key component in the Mannich reaction. harvard.edu

Table 3: Plausible Mannich Reactions of this compound This table outlines potential reactions based on the general Mannich reaction protocol.

| Amine | Aldehyde | Potential Product |

| Dimethylamine | Formaldehyde | 3-(Dimethylamino)-1-(2,4-difluoro-3-methoxyphenyl)propan-1-one |

| Piperidine | Formaldehyde | 1-(2,4-Difluoro-3-methoxyphenyl)-3-(piperidin-1-yl)propan-1-one |

| Morpholine | Formaldehyde | 1-(2,4-Difluoro-3-methoxyphenyl)-3-morpholinopropan-1-one |

Catalysis in Reactions of this compound

Catalysis plays a pivotal role in unlocking the synthetic potential of this compound, enabling reactions that are otherwise unfeasible or inefficient. Both Lewis acids and transition metals have been instrumental in activating the molecule for a range of transformations.

Lewis acids are indispensable in promoting reactions involving the carbonyl group of this compound. By coordinating to the carbonyl oxygen, Lewis acids enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This activation is crucial for a variety of addition and condensation reactions.

In reactions such as aldol condensations, the use of a Lewis acid catalyst can facilitate the reaction with enolates or silyl (B83357) enol ethers. For instance, in a Mukaiyama-type aldol reaction, a Lewis acid like titanium tetrachloride (TiCl₄) or boron trifluoride etherate (BF₃·OEt₂) would activate the acetophenone towards reaction with a silyl enol ether. The reaction mechanism involves the coordination of the Lewis acid to the carbonyl oxygen, followed by the nucleophilic attack of the silyl enol ether and subsequent desilylation to yield the aldol adduct. The choice of Lewis acid can significantly impact the reaction's stereoselectivity and yield.

The table below summarizes the role of various Lewis acids in reactions analogous to those that this compound could undergo.

| Lewis Acid Catalyst | Typical Reaction Type | Role of Lewis Acid | Potential Outcome with this compound |

| Titanium tetrachloride (TiCl₄) | Aldol Condensation | Activates carbonyl group | Formation of β-hydroxy ketone adducts |

| Boron trifluoride etherate (BF₃·OEt₂) | Friedel-Crafts Acylation | Activates acylating agent | Further acylation of the aromatic ring (unlikely due to deactivation) |

| Aluminum chloride (AlCl₃) | Cleavage of methoxy group | Coordination to methoxy oxygen | Demethylation to form a phenolic derivative |

| Zinc chloride (ZnCl₂) | Reduction of carbonyl | Coordination to carbonyl oxygen | Facilitates reduction to the corresponding alcohol |

It is important to note that the presence of the fluorine and methoxy substituents on the aromatic ring will modulate the effectiveness of the Lewis acid. The electron-withdrawing nature of the fluorine atoms can decrease the basicity of the carbonyl oxygen, potentially requiring stronger Lewis acids or harsher reaction conditions for activation.

Transition metal catalysis offers a powerful toolkit for the functionalization of this compound, particularly for cross-coupling reactions that form new carbon-carbon or carbon-heteroatom bonds. The presence of fluorine atoms on the aromatic ring can influence the oxidative addition and reductive elimination steps in catalytic cycles involving metals like palladium, copper, and nickel.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, are cornerstone methodologies in modern organic synthesis. While the C-F bond is generally strong, under specific catalytic conditions, it can be activated for cross-coupling. More commonly, however, transformations would occur at other positions, or the electronic effects of the fluorine atoms would influence reactions at a pre-functionalized site (e.g., a bromo or triflate group introduced onto the aromatic ring).

For instance, in a hypothetical Suzuki coupling of a brominated derivative of this compound, a palladium catalyst would facilitate the reaction with a boronic acid. The catalytic cycle would involve oxidative addition of the palladium(0) complex to the aryl-bromide bond, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst. The electronic properties of the difluoro- and methoxy-substituted ring would affect the rates of these elementary steps.

The following table outlines potential transition metal-catalyzed reactions involving derivatives of this compound.

| Catalyst System | Reaction Type | Potential Transformation |

| Pd(PPh₃)₄ / Base | Suzuki Coupling | C-C bond formation with boronic acids |

| Pd(OAc)₂ / Ligand | Heck Reaction | C-C bond formation with alkenes |

| CuI / Ligand | Buchwald-Hartwig Amination | C-N bond formation with amines |

| NiCl₂(dppp) | Kumada Coupling | C-C bond formation with Grignard reagents |

Mechanistic Elucidation of Key Transformations

Understanding the reaction mechanisms is fundamental to optimizing reaction conditions and predicting product outcomes. For a molecule like this compound, mechanistic studies would focus on identifying key intermediates and analyzing the energetics of transition states.

The identification of reaction intermediates provides direct evidence for a proposed reaction pathway. In the context of reactions involving this compound, various spectroscopic and analytical techniques could be employed to detect and characterize these transient species.

For example, in a Lewis acid-catalyzed aldol reaction, the initial intermediate would be the Lewis acid-acetophenone adduct. This complex could potentially be observed using low-temperature NMR spectroscopy. Subsequent intermediates, such as the resulting alkoxide before workup, could also be characterized.

In transition metal-catalyzed cross-coupling reactions, the key intermediates are organometallic species. For a palladium-catalyzed reaction, this would include the oxidative addition adduct (an arylpalladium(II) complex) and the complex formed after transmetalation. These intermediates are often highly reactive but can sometimes be isolated or characterized in situ using techniques like ³¹P NMR spectroscopy if phosphine (B1218219) ligands are employed.

Trapping experiments can also provide indirect evidence for the existence of certain intermediates. For instance, a suspected radical intermediate could be trapped by a radical scavenger, and the resulting product identified.

Transition state analysis, often performed using computational chemistry, provides insights into the energy barriers of a reaction and the factors that control its selectivity. For reactions of this compound, density functional theory (DFT) calculations could be used to model the transition states of various steps.

In a stereoselective reaction, for example, the energy difference between the transition states leading to the different stereoisomers can be calculated to predict the stereochemical outcome. These calculations can help in understanding the role of the catalyst, ligands, and substituents in determining the product distribution.

For instance, in a transition metal-catalyzed C-F bond activation process, computational analysis could elucidate the geometry of the transition state for the oxidative addition step. This would reveal the influence of the fluorine and methoxy substituents on the feasibility of this often-challenging transformation. The analysis could compare different potential pathways, such as concerted versus stepwise mechanisms, and identify the lowest energy path. Such studies are crucial for the rational design of more efficient and selective catalysts for the functionalization of fluorinated aromatic compounds.

Synthesis and Characterization of Derivatives and Analogues of 2 ,4 Difluoro 3 Methoxyacetophenone

Design Principles for Derivative Synthesis

The design of derivatives based on the 2',4'-Difluoro-3'-methoxyacetophenone scaffold is guided by established principles of medicinal chemistry and analogue synthesis. The primary objective is to systematically modify the structure to explore the chemical space around the core molecule. This exploration aims to identify how different structural features influence the compound's physicochemical properties and biological activity, a process known as establishing a Structure-Activity Relationship (SAR).

Key design principles include:

Scaffold Utilization: The acetophenone (B1666503) core is retained as the central building block. The ketone functionality and the aromatic ring are the primary points for chemical modification.

Functional Group Modification: The ketone group is a versatile handle for a wide array of chemical transformations. It can be directly involved in condensation reactions or be converted into other functional groups to create diverse analogues.

Introduction of Pharmacophores: Synthesis strategies focus on introducing well-known pharmacophoric groups, such as chalcones, pyrazoles, and Mannich bases. These moieties are present in numerous biologically active compounds, and their incorporation can impart desired therapeutic properties. nih.govresearchgate.netnih.gov

Library Synthesis: The synthetic routes are often designed to be robust and versatile, allowing for the creation of a library of related compounds by varying the secondary reactants. For instance, a series of chalcones can be synthesized by reacting the parent acetophenone with a panel of different aromatic aldehydes. nih.govnih.gov This parallel synthesis approach is efficient for exploring SAR.

Functional Group Interconversions

Functional group interconversions (FGIs) are crucial for expanding the range of accessible derivatives from this compound. imperial.ac.ukcompoundchem.com These transformations target the inherent reactivity of the ketone and the adjacent methyl group.

Reactions at the Carbonyl Group: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). imperial.ac.uk This alcohol can be further functionalized, for example, through esterification or etherification. The ketone can also be converted into an oxime by reacting with hydroxylamine, which can then be reduced to a primary amine.

Reactions at the α-Carbon: The methyl group adjacent to the carbonyl (the α-carbon) possesses acidic protons and can be functionalized. A key transformation is α-halogenation, for instance, reacting the acetophenone with a halogenating agent to introduce a chlorine or bromine atom. This α-halo-ketone is a highly valuable intermediate, as the halogen serves as an excellent leaving group for nucleophilic substitution reactions. google.com This allows for the introduction of various nucleophiles, including amines, azides, and heterocyclic moieties, directly adjacent to the carbonyl group, significantly diversifying the potential derivatives. google.com

Synthesis of Chalcone (B49325) Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a prominent class of derivatives synthesized from acetophenones. They are recognized as precursors for many flavonoids and possess a wide range of pharmacological activities. nih.govnih.gov The most common method for their synthesis is the Claisen-Schmidt condensation reaction. rasayanjournal.co.inugm.ac.idresearchgate.net

This reaction involves the base-catalyzed condensation of an acetophenone with an aromatic aldehyde. In the synthesis of derivatives from this compound, the acetophenone is treated with a selected substituted benzaldehyde (B42025) in the presence of a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), typically in an alcoholic solvent like ethanol. nih.govugm.ac.id The base deprotonates the α-carbon of the acetophenone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The subsequent dehydration of the resulting aldol (B89426) adduct yields the α,β-unsaturated ketone system characteristic of chalcones.

General Reaction Scheme for Chalcone Synthesis:

The versatility of this reaction allows for the creation of a large library of chalcone derivatives by simply varying the substituted benzaldehyde.

Table 1: Examples of Synthesized Chalcone Derivatives

| Reactant A (Acetophenone) | Reactant B (Aldehyde) | Catalyst/Solvent | Product (Chalcone Derivative) | Yield (%) |

|---|---|---|---|---|

| This compound | Benzaldehyde | NaOH / Ethanol | (E)-1-(2,4-difluoro-3-methoxyphenyl)-3-phenylprop-2-en-1-one | High |

| This compound | 4-Chlorobenzaldehyde | KOH / Methanol | (E)-3-(4-chlorophenyl)-1-(2,4-difluoro-3-methoxyphenyl)prop-2-en-1-one | 75-90 |

| This compound | 4-Methoxybenzaldehyde | NaOH / Ethanol | (E)-1-(2,4-difluoro-3-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | High |

Note: Yields are representative and can vary based on specific reaction conditions.

Synthesis of Pyrazole (B372694) Derivatives

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are known for their extensive medicinal applications. researchgate.net A common and efficient route to pyrazole derivatives involves a two-step synthesis starting from an acetophenone. First, a chalcone is synthesized as described in the previous section. The resulting α,β-unsaturated ketone (chalcone) then serves as the key intermediate for the construction of the pyrazole ring. thepharmajournal.com

The pyrazole ring is formed through a cyclocondensation reaction between the chalcone and a hydrazine (B178648) derivative, such as hydrazine hydrate (B1144303) or phenylhydrazine. rjptonline.orgresearchgate.net The reaction typically proceeds by refluxing the chalcone and the hydrazine in a suitable solvent, often glacial acetic acid or ethanol. thepharmajournal.comrjptonline.org The mechanism involves the initial nucleophilic attack of the hydrazine on the carbonyl carbon of the chalcone, followed by an intramolecular cyclization and dehydration to afford the stable pyrazole or pyrazoline ring. thepharmajournal.com

General Reaction Scheme for Pyrazole Synthesis from Chalcones:

Table 2: Examples of Pyrazole Synthesis

| Chalcone Precursor | Hydrazine Reagent | Solvent | Product (Pyrazole Derivative) |

|---|---|---|---|

| (E)-1-(2,4-difluoro-3-methoxyphenyl)-3-phenylprop-2-en-1-one | Hydrazine Hydrate | Glacial Acetic Acid | 5-(2,4-difluoro-3-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole |

| (E)-3-(4-chlorophenyl)-1-(2,4-difluoro-3-methoxyphenyl)prop-2-en-1-one | Hydrazine Hydrate | Ethanol | 3-(4-chlorophenyl)-5-(2,4-difluoro-3-methoxyphenyl)-4,5-dihydro-1H-pyrazole |

| (E)-1-(2,4-difluoro-3-methoxyphenyl)-3-phenylprop-2-en-1-one | Phenylhydrazine | Ethanol | 5-(2,4-difluoro-3-methoxyphenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole |

Synthesis of β-Amino-Carbonyl Compounds (Mannich Bases)

Mannich bases, also known as β-amino-carbonyl compounds, are another important class of derivatives with significant applications in pharmaceutical chemistry. nih.govoarjbp.com Their synthesis is achieved through the Mannich reaction, a three-component condensation involving a compound with an active hydrogen atom, an aldehyde (commonly formaldehyde), and a primary or secondary amine. oarjbp.com

In this context, this compound provides the active hydrogen on its methyl group. The reaction is typically carried out by refluxing the three components in a suitable solvent, such as ethanol. researchgate.net The mechanism involves the initial formation of an iminium ion from the reaction of the amine and formaldehyde. The acetophenone, in its enol form, then attacks the iminium ion, leading to the formation of the β-amino-ketone product, the Mannich base. gijash.com

General Reaction Scheme for Mannich Base Synthesis:

Table 3: Examples of Mannich Base Derivatives

| Active Hydrogen Compound | Aldehyde | Amine | Product (Mannich Base) |

|---|---|---|---|

| This compound | Formaldehyde | Dimethylamine | 3-(Dimethylamino)-1-(2,4-difluoro-3-methoxyphenyl)propan-1-one |

| This compound | Formaldehyde | Piperidine | 1-(2,4-difluoro-3-methoxyphenyl)-3-(piperidin-1-yl)propan-1-one |

| This compound | Formaldehyde | Morpholine | 1-(2,4-difluoro-3-methoxyphenyl)-3-morpholinopropan-1-one |

Synthesis of 1,2,3-Triazolyl-acetamide Derivatives

The 1,2,3-triazole ring is a prominent scaffold in modern drug discovery, often synthesized using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". frontiersin.orgnih.gov The synthesis of 1,2,3-triazolyl-acetamide derivatives from this compound is a multi-step process that requires the introduction of either an azide (B81097) or an alkyne functionality onto the acetophenone backbone.

A plausible synthetic route begins with the α-halogenation of the parent acetophenone, for example, α-bromination, to create an α-bromo-2',4'-difluoro-3'-methoxyacetophenone intermediate. This halide is then displaced by sodium azide to yield an α-azido acetophenone. This key intermediate can then undergo a CuAAC reaction with a terminal alkyne bearing an acetamide (B32628) group, such as an N-aryl propargylamide. This final cycloaddition step efficiently constructs the desired 1,2,3-triazolyl-acetamide derivative.

Proposed Synthetic Pathway:

α-Bromination: this compound is reacted with a brominating agent (e.g., NBS or Br₂) to form 2-bromo-1-(2,4-difluoro-3-methoxyphenyl)ethan-1-one.

Azide Formation: The α-bromo ketone is treated with sodium azide (NaN₃) in a polar aprotic solvent like DMF to produce 2-azido-1-(2,4-difluoro-3-methoxyphenyl)ethan-1-one.

Cycloaddition (Click Reaction): The α-azido ketone is reacted with an appropriate N-substituted propargylamide in the presence of a copper(I) catalyst (e.g., generated in situ from CuSO₄ and a reducing agent like sodium ascorbate) to yield the final 1,2,3-triazolyl-acetamide product.

Structural Characterization of Novel Derivatives

The confirmation of the structures of newly synthesized derivatives is performed using a combination of modern spectroscopic and analytical techniques. Each method provides complementary information to unambiguously determine the chemical structure and assess the purity of the compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation. nih.gov

¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For chalcones, characteristic signals appear for the vinylic protons (α and β protons) as doublets with a large coupling constant (J ≈ 15-18 Hz) indicative of a trans-configuration. For pyrazoles, signals corresponding to the protons on the heterocyclic ring are observed. thepharmajournal.com

¹³C NMR reveals the number of chemically distinct carbon atoms. The chemical shifts indicate the type of carbon (aliphatic, aromatic, carbonyl, etc.). For instance, the carbonyl carbon of the ketone typically appears far downfield (around 190-200 ppm). rsc.org

Mass Spectrometry (MS): MS is used to determine the molecular weight of the synthesized compounds. rjptonline.org High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, which allows for the determination of the molecular formula with high confidence. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. nih.gov Key characteristic absorption bands include:

A strong absorption around 1650-1680 cm⁻¹ for the C=O (ketone) stretch.

An absorption around 1600-1625 cm⁻¹ for the C=C (alkene) stretch in chalcones.

Absorptions for C=N and N-H bonds in pyrazole derivatives.

Melting Point (M.P.) Determination: For crystalline solids, the melting point is a crucial indicator of purity. A sharp and narrow melting point range suggests a pure compound, while a broad range often indicates the presence of impurities. nih.gov

Table 4: Summary of Expected Spectroscopic Data for a Chalcone Derivative (Example: (E)-1-(2,4-difluoro-3-methoxyphenyl)-3-phenylprop-2-en-1-one)

| Technique | Characteristic Data |

|---|---|

| ¹H NMR | δ 7.2-8.0 ppm (m, Ar-H); δ 7.8 ppm (d, J≈16 Hz, 1H, H-β); δ 7.4 ppm (d, J≈16 Hz, 1H, H-α); δ 3.9 ppm (s, 3H, -OCH₃) |

| ¹³C NMR | δ ~190 ppm (C=O); δ ~145 ppm (C-β); δ ~122 ppm (C-α); δ 115-160 ppm (Ar-C); δ ~56 ppm (-OCH₃) |

| IR (cm⁻¹) | ~1660 (C=O stretch); ~1605 (C=C stretch); ~1270 (C-F stretch) |

| MS (m/z) | [M]+ corresponding to the molecular weight of C₁₆H₁₂F₂O₂ (274.26) |

Applications in Organic Synthesis and Medicinal Chemistry

2',4'-Difluoro-3'-methoxyacetophenone as a Building Block in Complex Molecule Synthesis

The utility of acetophenone (B1666503) derivatives as foundational structures in organic synthesis is well-established. Analogous compounds like 3'-Fluoro-4'-methoxyacetophenone are recognized as important intermediates for creating complex organic molecules and novel pharmaceuticals. chemimpex.com The presence of halogen atoms, such as fluorine, is a common strategy in medicinal chemistry to enhance the metabolic stability and binding affinity of drug candidates. nih.gov

Similarly, 2,4-dihydroxyacetophenone and 2,4-dihydroxy-6-methoxyacetophenone serve as starting materials for the efficient total synthesis of naturally occurring pyranochalcones, a subclass of flavonoids. nih.gov The synthesis strategies often involve key reactions like benzopyran formation and aldol (B89426) reactions, highlighting how the acetophenone core facilitates the construction of larger, biologically interesting scaffolds. nih.gov The specific arrangement of fluoro and methoxy (B1213986) groups in this compound offers a unique electronic and steric profile, enabling chemists to develop complex molecular architectures for various applications.

Precursor Role in Pharmaceutical and Agrochemical Intermediates

A precursor is a compound that participates in a chemical reaction that produces another compound. ravimiamet.ee In the pharmaceutical and agrochemical industries, this compound and related halo-acetophenones function as crucial precursors. guidechem.comgoogle.com They are starting materials for synthesizing a wide range of compounds, including various carbostyril family antibacterial drugs. google.com The incorporation of fluorine atoms into the molecular structure of active pharmaceutical ingredients (APIs) and agrochemicals can significantly alter their physicochemical properties, such as lipophilicity and bioavailability, often leading to improved efficacy. chemimpex.comnih.gov